Isopropyl valerate

Beschreibung

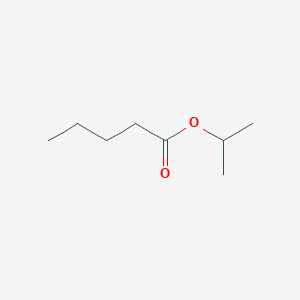

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-8(9)10-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIYHCKLADPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171457 | |

| Record name | Isopropyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-97-5 | |

| Record name | Isopropyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isopropyl Valerate: A Technical Guide to its Chemical Properties and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl valerate (B167501), also known as isopropyl pentanoate, is an ester characterized by its distinct fruity aroma, reminiscent of apples and pineapple. This property makes it a valuable compound in the flavor and fragrance industries. Beyond its sensory characteristics, a thorough understanding of its chemical and physical properties is essential for its application in research, development, and quality control. This technical guide provides a comprehensive overview of the core chemical properties of isopropyl valerate, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and reactivity profile.

Chemical Identity and Physical Properties

Isopropyl valerate is a colorless liquid with the molecular formula C₈H₁₆O₂.[1][2] Its identity is well-defined by various chemical identifiers and it possesses a specific set of physical properties that are crucial for its handling, formulation, and application.

Table 1: Chemical Identifiers for Isopropyl Valerate

| Identifier | Value |

| IUPAC Name | propan-2-yl pentanoate[2] |

| Synonyms | Isopropyl pentanoate, Valeric acid, isopropyl ester[1][2] |

| CAS Number | 18362-97-5[1][2] |

| Molecular Formula | C₈H₁₆O₂[1][2] |

| Molecular Weight | 144.21 g/mol [1][2] |

| InChIKey | OCAIYHCKLADPEG-UHFFFAOYSA-N[3] |

| SMILES | CCCCC(=O)OC(C)C[4] |

Table 2: Physical and Chemical Properties of Isopropyl Valerate

| Property | Value |

| Appearance | Colorless clear liquid |

| Odor | Fruity, apple, pineapple[4] |

| Boiling Point | 162.84°C (estimate)[1] |

| Melting Point | -63.35°C (estimate)[1] |

| Density | 0.855 - 0.861 g/cm³ @ 25°C[5] |

| Flash Point | 46.7 °C[1] |

| Vapor Pressure | 2.91 mmHg @ 25°C[1] |

| Refractive Index | 1.398 - 1.404 @ 20°C[5] |

| Solubility | Soluble in ethanol, methanol, isopropanol[4] |

| XLogP3-AA | 2.3[2][4] |

Synthesis and Reactivity

Synthesis via Fischer Esterification

Isopropyl valerate is commonly synthesized via the Fischer esterification of valeric acid with isopropanol (B130326), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] This is a reversible reaction where the equilibrium is driven towards the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[6]

Reactivity Profile

As an ester, isopropyl valerate is susceptible to hydrolysis back to valeric acid and isopropanol, a reaction catalyzed by both acids and bases. It can react vigorously with strong oxidizing agents, strong acids, and strong bases.[7] The ester functional group is the primary site of reactivity.

Experimental Protocols

Protocol for Synthesis: Fischer Esterification

This protocol is a representative procedure for the synthesis of isopropyl valerate.

Materials:

-

Valeric acid

-

Isopropanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add valeric acid (e.g., 0.1 mol) and an excess of isopropanol (e.g., 0.3-0.5 mol).[4]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL) to the mixture while swirling.[4]

-

Add boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-4 hours.[1] The reaction can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol using a rotary evaporator.[2]

-

Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 25 mL of brine.[2][4]

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[4]

-

Decant or filter the solution to remove the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude isopropyl valerate.

-

The product can be further purified by simple or fractional distillation if required.

Protocol for Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like isopropyl valerate in complex mixtures, such as flavor and fragrance formulations.[8][9]

Instrumentation & Materials:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Appropriate GC column (e.g., non-polar or medium-polarity column like DB-5ms)

-

Helium (carrier gas)

-

Sample vials

-

Solvent for dilution (e.g., dichloromethane (B109758) or ethanol)

-

Isopropyl valerate standard for reference

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing isopropyl valerate in a suitable solvent. For quantitative analysis, a series of calibration standards should be prepared.

-

Instrument Setup:

-

Injector: Set to a temperature of ~250°C.

-

Oven Program: A typical temperature program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized based on the sample matrix.

-

Carrier Gas: Set a constant flow rate for helium (e.g., 1 mL/min).

-

MS Detector: Set the transfer line temperature to ~280°C. The ion source temperature is typically set to ~230°C. Acquire data in full scan mode (e.g., m/z 40-400) for identification.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the isopropyl valerate peak by its retention time, which should match that of the standard. Confirm the identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST) or the spectrum of the standard.[9] The mass spectrum will show characteristic fragment ions.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of isopropyl valerate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pentanoate chain and the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically results in fragmentation. Key fragments for isopropyl valerate would include ions corresponding to the loss of the isopropoxy group and cleavage at various points along the pentyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption band characteristic of esters, typically found around 1735-1750 cm⁻¹.

Safety and Handling

Isopropyl valerate is classified as a flammable liquid and vapor.[2] It is essential to handle the compound in a well-ventilated area and away from sources of ignition.

Table 3: GHS Hazard Information for Isopropyl Valerate

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids (Category 3) | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor[2] |

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

P233: Keep container tightly closed.[2]

-

P280: Wear protective gloves/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

Applications and Relevance

The primary application of isopropyl valerate stems from its organoleptic properties. Its relationship between chemical structure and application is straightforward.

-

Food and Beverage Industry: It is used as a flavoring agent to impart fruity notes to products like candies, baked goods, and beverages.[1]

-

Fragrance and Cosmetic Industry: Its pleasant aroma makes it a common ingredient in perfumes, lotions, and other scented personal care products.[1]

-

Pharmaceutical Industry: There is potential for its use in pharmaceutical formulations, likely as a flavoring agent to improve the palatability of oral medications.[1]

Conclusion

Isopropyl valerate is a well-characterized ester with a significant role in the flavor and fragrance industries. Its synthesis is straightforward, typically achieved through Fischer esterification, and its chemical properties are well-documented. The analytical methods outlined in this guide provide robust means for quality control and research. A comprehensive understanding of its physical properties, reactivity, and safety profile is paramount for its effective and safe application by researchers, scientists, and professionals in drug development and other chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Isopropyl valerate | SIELC Technologies [sielc.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. cerritos.edu [cerritos.edu]

- 8. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 9. rroij.com [rroij.com]

An In-depth Technical Guide to the Synthesis of Propan-2-yl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of propan-2-yl pentanoate, an ester commonly known as isopropyl pentanoate. The primary synthetic route detailed is the Fischer esterification, a well-established and efficient method for producing esters from carboxylic acids and alcohols. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction mechanism and experimental workflow to support research and development activities.

Core Synthesis: Fischer Esterification

The synthesis of propan-2-yl pentanoate is most commonly achieved through the Fischer esterification of pentanoic acid with propan-2-ol (isopropyl alcohol) in the presence of an acid catalyst.[1] This reversible reaction involves the nucleophilic acyl substitution of the carboxylic acid.[2] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive alcohol, is used, and the water produced is often removed.[1]

Reaction:

Pentanoic Acid + Propan-2-ol ⇌ Propan-2-yl Pentanoate + Water

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol. The generally accepted mechanism is as follows:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the pentanoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of propan-2-ol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, propan-2-yl pentanoate, and regenerates the acid catalyst.

References

An In-depth Technical Guide to Propan-2-yl Pentanoate (Isopropyl Valerate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propan-2-yl pentanoate, commonly known as isopropyl valerate (B167501). It covers its chemical properties, synthesis, applications, and safety data, presented in a format tailored for scientific and research applications.

Chemical Identity and Properties

Propan-2-yl pentanoate is an ester with a characteristic fruity odor. Its IUPAC name is propan-2-yl pentanoate .[1][2] It is also known by several synonyms, including isopropyl pentanoate, valeric acid, isopropyl ester, and pentanoic acid, 1-methylethyl ester.[1][3][4][5]

Table 1: Physicochemical Properties of Propan-2-yl Pentanoate

| Property | Value | Source |

| IUPAC Name | propan-2-yl pentanoate | [1][2] |

| CAS Number | 18362-97-5 | [1][2][3] |

| Molecular Formula | C8H16O2 | [1][2][3][5] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [6] |

| Odor | Fruity, apple, pineapple | [3][6] |

| Melting Point | -63.35°C (estimate) | [6] |

| Boiling Point | 162.84°C (estimate) | [6] |

| Density | 0.855 - 0.861 g/cm³ at 25°C | [4] |

| Flash Point | 46.7°C (116°F) | [4][6] |

| Refractive Index | 1.398 - 1.404 at 20°C | [4] |

| Solubility | Soluble in ethanol (B145695) and methanol | [3] |

| Vapor Pressure | 2.91 mmHg at 25°C | [6] |

Synthesis of Propan-2-yl Pentanoate

The most common method for the synthesis of propan-2-yl pentanoate is through the Fischer esterification of valeric acid (pentanoic acid) with isopropanol (B130326) (propan-2-ol) in the presence of an acid catalyst, typically sulfuric acid.

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of valeric acid and isopropanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to obtain pure propan-2-yl pentanoate.

An alternative industrial method involves the reaction of propylene (B89431) with valeric acid under superatmospheric pressure and at temperatures between 75 and 250°C, using sulfuric acid as a catalyst.[7]

Diagram of Synthesis Pathway

Caption: Fischer esterification of valeric acid and isopropanol.

Applications

Propan-2-yl pentanoate is utilized in various industries due to its pleasant fruity aroma.

-

Flavor and Fragrance Industry: It serves as a flavoring agent in food and beverage products, imparting fruity notes.[6][8] It is also a common component in perfumes and other scented products.[6][8]

-

Cosmetics Industry: Due to its fragrance, it has potential applications in cosmetic formulations.[6][8]

-

Pharmaceutical Industry: There are potential, though less common, applications for propan-2-yl pentanoate in the pharmaceutical sector.[6]

-

Analytical Chemistry: It can be used as a reference standard in chromatographic techniques such as HPLC.[9]

Safety and Handling

Propan-2-yl pentanoate is classified as a flammable liquid.[1][3]

GHS Hazard Information:

-

H226: Flammable liquid and vapor.[1]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Store in a cool, well-ventilated place.

For detailed toxicological data and disposal considerations, refer to the material safety data sheet (MSDS) provided by the supplier.[10]

References

- 1. Isopropyl valerate | C8H16O2 | CID 87598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labshake.com [labshake.com]

- 3. scent.vn [scent.vn]

- 4. isopropyl valerate, 18362-97-5 [thegoodscentscompany.com]

- 5. Pentanoic acid, 1-methylethyl ester [webbook.nist.gov]

- 6. Cas 18362-97-5,ISO-PROPYL-VALERATE | lookchem [lookchem.com]

- 7. US2021851A - Method of making isopropyl esters of aliphatic acids - Google Patents [patents.google.com]

- 8. Isopropyl Isovalerate | 32665-23-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. Isopropyl valerate | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Isopropyl Valerate (C8H16O2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl valerate (B167501), systematically known as propan-2-yl pentanoate, is an organic ester with the molecular formula C8H16O2. It is a colorless liquid recognized for its potent and pleasant fruity aroma, often described as apple- or pineapple-like.[1] This characteristic scent has established isopropyl valerate as a key ingredient in the flavor and fragrance industries. Beyond its organoleptic properties, its chemical characteristics make it a subject of interest for various applications, including its use as a specialty solvent or a dispersing agent. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, analytical methodologies, and safety considerations relevant to a professional research and development audience.

Chemical and Physical Properties

The fundamental properties of isopropyl valerate are critical for its application, handling, and analysis. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl pentanoate | [2] |

| Synonyms | Isopropyl pentanoate, Valeric acid, isopropyl ester | [1][2] |

| CAS Number | 18362-97-5 | [1] |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [3] |

| Density | 0.855 - 0.861 g/cm³ @ 25 °C | [4] |

| Boiling Point | 154 - 165 °C @ 760 mmHg | [1][4] |

| Flash Point | 46.67 °C (116.00 °F) | [4] |

| Refractive Index | 1.398 - 1.404 @ 20 °C | [4] |

| LogP (o/w) | 2.3 - 2.67 | [1][4] |

| Solubility | Soluble in ethanol, methanol, isopropanol (B130326); insoluble in water. | [1][3] |

Synthesis of Isopropyl Valerate

The most common and industrially significant method for producing isopropyl valerate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[5]

Reaction Principle

Isopropyl valerate is synthesized by reacting valeric acid (pentanoic acid) with isopropanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).[5] The reaction is a reversible equilibrium. To maximize the yield of the ester, the equilibrium must be shifted to the right, which can be achieved by using an excess of one of the reactants (typically the less expensive alcohol) or by removing the water formed during the reaction.[5][6]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of isopropyl valerate.

Reagents and Materials:

-

Valeric acid (pentanoic acid)

-

Isopropanol (propan-2-ol), anhydrous

-

Concentrated sulfuric acid (H2SO4)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine valeric acid and a molar excess of isopropanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: While stirring the mixture in an ice bath, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

-

Washing: Wash the organic layer sequentially with:

-

Drying: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate.[7]

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude ester can then be purified by fractional distillation under atmospheric pressure to yield pure isopropyl valerate.

Synthesis and Purification Workflow

Analytical Methodologies

Accurate characterization and quantification of isopropyl valerate are essential for quality control and research. Gas chromatography-mass spectrometry is the primary analytical technique, with NMR spectroscopy serving as a crucial tool for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile esters like isopropyl valerate from complex matrices. The compound is identified based on its retention time and the unique fragmentation pattern in its mass spectrum.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of isopropyl valerate shows characteristic fragments. The most abundant peaks typically correspond to m/z values of 43, 85, 57, 60, and 41.[2]

Experimental Protocol: GC-MS Analysis The following table provides typical starting parameters for a GC-MS method. Optimization may be required based on the specific instrument and application.

| Parameter | Recommended Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 min |

| MS Transfer Line | 250 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for the structural elucidation of isopropyl valerate, confirming the connectivity of the pentanoate and isopropyl groups.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

~4.95 ppm (septet, 1H): The methine proton (-CH-) of the isopropyl group, split by the six adjacent methyl protons.

-

~2.20 ppm (triplet, 2H): The methylene (B1212753) protons (-CH₂-) alpha to the carbonyl group.

-

~1.60 ppm (sextet, 2H): The methylene protons (-CH₂-) beta to the carbonyl group.

-

~1.35 ppm (sextet, 2H): The methylene protons (-CH₂-) gamma to the carbonyl group.

-

~1.20 ppm (doublet, 6H): The two equivalent methyl groups (-CH₃) of the isopropyl moiety.

-

~0.90 ppm (triplet, 3H): The terminal methyl protons (-CH₃) of the valerate chain.

GC-MS Analytical Workflow

Applications in Research and Industry

The primary applications of isopropyl valerate leverage its distinct sensory profile and physical properties.

-

Flavor and Fragrance: It is widely used to impart fruity notes in food products, beverages, perfumes, lotions, and other consumer goods.[1][3]

-

Solvents and Dispersants: Isopropyl esters of fatty acids are explored as non-toxic, easily assimilated solvents and dispersing agents for medicaments and perfumes, offering advantages over traditional oils.

Safety and Handling

Isopropyl valerate is classified as a flammable liquid and requires appropriate handling procedures to ensure laboratory safety.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Flammable Liquid | 🔥 (Flame) | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P403+P235: Store in a well-ventilated place. Keep cool. |

| Eye Irritation | ⚠ (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Safe Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from sources of ignition, heat, and oxidizing agents.

References

- 1. scent.vn [scent.vn]

- 2. Isopropyl valerate | C8H16O2 | CID 87598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropyl isovalerate | C8H16O2 | CID 61914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isopropyl valerate, 18362-97-5 [thegoodscentscompany.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. community.wvu.edu [community.wvu.edu]

The Natural Occurrence of Isopropyl Valerate: A Technical Guide

Abstract: Isopropyl valerate (B167501), also known as isopropyl pentanoate or isopropyl isovalerate, is a branched-chain ester recognized for its characteristic fruity aroma. While widely utilized as a flavoring and fragrance agent in the food and cosmetic industries, its natural occurrence is less documented. This technical guide provides a comprehensive overview of the known natural sources of isopropyl valerate, its biosynthetic pathways, and detailed experimental protocols for its extraction, identification, and quantification. Due to a scarcity of direct quantitative data for isopropyl valerate in natural matrices, this guide also presents representative data for other structurally similar esters found in fruits to provide a comparative context for researchers.

Natural Distribution of Isopropyl Valerate

Isopropyl valerate has been identified in a limited number of natural sources spanning the animal and plant kingdoms. Its presence has been reported in the melon-headed whale (Globicephala macrorhynchus) and the long-finned pilot whale (Globicephala melas). In the plant kingdom, it has been identified as a volatile component of bearberry (Arctostaphylos uva-ursi).

While its presence is confirmed in these species, peer-reviewed quantitative data on the concentration of isopropyl valerate remains scarce. To provide a useful reference for researchers, the following table summarizes the concentrations of other common branched-chain and straight-chain esters found in various fruits. This data, obtained through methods such as gas chromatography-mass spectrometry (GC-MS), illustrates the typical concentration ranges at which such volatile esters occur in nature.

Table 1: Representative Concentrations of Volatile Esters in Various Fruits

| Fruit | Ester | Concentration Range (µg/kg) | Analytical Method | Reference |

| Apple (Malus domestica) | 2-Methylbutyl acetate | 1,000 - 15,000 | GC-MS | [1][2] |

| Apple (Malus domestica) | Butyl acetate | 500 - 10,000 | GC-MS | [1] |

| Pear (Pyrus communis) | Hexyl acetate | 1,000 - 20,000 | HS-SPME-GC-MS | [3] |

| Pear (Pyrus communis) | Ethyl acetate | 500 - 5,000 | HS-SPME-GC-MS | [3] |

| Strawberry (Fragaria × ananassa) | Methyl butanoate | 100 - 5,000 | GC-MS | [4][5] |

| Strawberry (Fragaria × ananassa) | Ethyl hexanoate | 50 - 2,000 | GC-MS | [4][5] |

| Raspberry (Rubus idaeus) | Ethyl acetate | 100 - 1,200 | GC-MS | [6][7] |

| Raspberry (Rubus idaeus) | 2-Methylbutyl acetate | 10 - 500 | SBSE-GC-MS | [8] |

Note: The concentrations listed are indicative and can vary significantly based on cultivar, ripeness, growing conditions, and storage.

Biosynthesis of Branched-Chain Esters

The biosynthesis of isopropyl valerate, a branched-chain ester, is believed to follow the general pathway for the formation of such esters in plants, which is primarily derived from the catabolism of branched-chain amino acids. The key precursor for the "iso" structure is the amino acid leucine.

The biosynthetic pathway can be summarized as follows:

-

Transamination: Leucine undergoes transamination to form its corresponding α-keto acid, α-ketoisocaproate.

-

Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to produce isovaleryl-CoA.

-

Reduction (Alcohol Formation): Isovaleryl-CoA can be reduced to form isovaleric acid, which can be further reduced to isoamyl alcohol (3-methyl-1-butanol).

-

Esterification: The final step involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferase (AAT) enzymes. In the case of isopropyl valerate, isovaleryl-CoA would react with isopropanol (B130326). The origin of isopropanol in plant tissues is less clear but may arise from the metabolism of other precursors.

Experimental Protocols

The isolation and analysis of volatile compounds like isopropyl valerate from natural sources typically involve extraction, concentration, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Volatile Esters

Two primary methods for extracting volatile esters from plant and fruit matrices are Headspace-Solid Phase Microextraction (HS-SPME) and Solvent Extraction.

This is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds.

Protocol:

-

Sample Preparation: Homogenize a known weight (e.g., 5-10 g) of the fresh sample (e.g., fruit pulp, leaves).

-

Vial Incubation: Place the homogenized sample into a headspace vial (e.g., 20 mL). Add a saturated salt solution (e.g., NaCl) to enhance the release of volatiles.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

This classic method is suitable for a broader range of compounds, including less volatile esters.[9]

Protocol:

-

Sample Preparation: Homogenize a known weight (e.g., 50-100 g) of the sample material.

-

Extraction: Macerate the homogenized sample in a suitable organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether, or ethyl acetate) for a specified period (e.g., 12-24 hours) at a low temperature (e.g., 4 °C).

-

Filtration and Drying: Filter the extract to remove solid plant material. Dry the filtrate over anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentration: Carefully concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

-

Mass Spectrometer: Capable of electron ionization (EI) and operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 150 °C at 5 °C/min

-

Ramp to 240 °C at 10 °C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Quantification:

Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound not naturally present in the sample, e.g., 3-nonanone) is added to the sample before extraction. The concentration of the target analyte (isopropyl valerate) is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from authentic standards.

Conclusion

Isopropyl valerate is a naturally occurring ester found in a limited number of identified plant and animal species. While its presence is confirmed, quantitative data on its concentration in these natural sources is currently lacking in the scientific literature. The biosynthetic pathway is proposed to follow the general route for branched-chain ester formation from the amino acid leucine. The experimental protocols detailed in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive methods for the future identification and quantification of isopropyl valerate in various natural matrices. Further research is warranted to elucidate the full extent of its natural occurrence and to quantify its concentration in different biological systems.

References

- 1. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hort [journals.ashs.org]

- 3. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. casopisnvd.rs [casopisnvd.rs]

- 8. pubs.acs.org [pubs.acs.org]

- 9. coleparmer.com [coleparmer.com]

physical properties of Isopropyl pentanoate

An In-depth Technical Guide on the Physical Properties of Isopropyl Pentanoate

Introduction

Isopropyl pentanoate, also known by synonyms such as isopropyl valerate (B167501) and pentanoic acid, 1-methylethyl ester, is an organic compound classified as a fatty acid ester.[1][2] It is a product of the esterification of pentanoic acid and isopropanol. With the molecular formula C8H16O2, this compound is a colorless liquid characterized by a fruity odor, which leads to its use as a flavoring agent in the food and beverage industry and as a component in perfumes and fragrances.[1][3] This document provides a comprehensive overview of the core physical properties of isopropyl pentanoate, detailed experimental protocols for their determination, and logical workflows for these procedures, intended for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of isopropyl pentanoate are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory or industrial setting.

| Property | Value | Reference(s) |

| CAS Number | 18362-97-5 | [1][3][4] |

| Molecular Formula | C8H16O2 | [1][3][5] |

| Molecular Weight | 144.21 g/mol | [3][5][6] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity | [3] |

| Density | 0.855 - 0.861 g/mL @ 25 °C | [7] |

| Boiling Point | 154 - 165 °C @ 760 mmHg | [4][5][7] |

| Melting Point | -63.35 °C (estimate) | [3][6] |

| Flash Point | 46.7 °C (116 °F) | [3][7] |

| Vapor Pressure | 2.91 mmHg @ 25 °C | [3] |

| Refractive Index | 1.398 - 1.406 @ 20 °C | [3][6][7] |

| Solubility | Insoluble in water; soluble in most organic solvents like ethanol (B145695). | [4][8] |

| LogP (Octanol/Water) | 2.667 (estimate) | [7] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining key physical properties of liquid compounds such as isopropyl pentanoate.

Determination of Density

The density of a liquid is determined by measuring the mass of a precisely known volume.[9]

Apparatus:

-

Analytical balance (zeroed/tared)

-

Volumetric flask or pycnometer (density bottle) for high accuracy, or a graduated cylinder for approximation.[9]

-

Temperature control device (e.g., water bath)

Methodology:

-

Preparation: Ensure the pycnometer is clean and completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on the analytical balance and record its mass (m1).[9]

-

Filling: Fill the pycnometer with isopropyl pentanoate up to the calibration mark. Ensure there are no air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C), as density is temperature-dependent.[10]

-

Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer plus the liquid (m2).[9]

-

Calculation:

-

Replication: Repeat the measurement multiple times and calculate the average to ensure reliability.[9]

Determination of Boiling Point

The boiling point is a key indicator of a liquid's purity.[11] The Thiele tube method is a common and efficient technique that requires only a small sample volume.[12]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner)

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of isopropyl pentanoate to the small test tube.[12]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[12]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the heat-circulating arm of the tube is heated gently with the burner. The shape of the tube facilitates uniform heating of the oil via convection.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube's opening.[12]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The bubbling will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[12][13]

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary for a precise determination.

Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance and is often used to assess the purity of a liquid sample.[14]

Apparatus:

-

Abbe refractometer

-

Light source (often built-in, using the sodium D-line wavelength of 589 nm)

-

Constant temperature water circulator

-

Dropper or pipette

-

Standard calibration liquids (e.g., distilled water)

-

Lens paper and ethanol for cleaning

Methodology:

-

Instrument Calibration: Turn on the refractometer and allow it to warm up. Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of isopropyl pentanoate onto the surface of the lower prism.[14]

-

Measurement: Close the prism assembly firmly. The liquid sample should spread to form a thin, uniform film.

-

Adjusting the View: Look through the eyepiece and turn the adjustment knob until the field of view is split into a light and a dark region.

-

Reading: Sharpen the boundary line between the light and dark regions using the chromaticity screw. Align this boundary line precisely with the center of the crosshairs in the eyepiece.

-

Record Value and Temperature: Read the refractive index value from the instrument's scale. Simultaneously, record the temperature from the thermometer connected to the prism assembly, as the refractive index is highly dependent on temperature.[14] A correction factor may be applied if the measurement temperature deviates from the standard 20 °C.[14]

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with ethanol and lens paper.

References

- 1. Isopropyl valerate | C8H16O2 | CID 87598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for isopropyl pentanoate (NP0304035) [np-mrd.org]

- 3. lookchem.com [lookchem.com]

- 4. scent.vn [scent.vn]

- 5. isopropyl pentanoate [stenutz.eu]

- 6. Isopropyl pentanoate [chembk.com]

- 7. isopropyl valerate, 18362-97-5 [thegoodscentscompany.com]

- 8. Isopropyl isovalerate | C8H16O2 | CID 61914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chm.uri.edu [chm.uri.edu]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Isopropyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of isopropyl valerate (B167501) (propan-2-yl pentanoate), a significant ester in the flavor and fragrance industries with potential applications in other chemical sectors. This document details its structural formula, spectroscopic profile, synthesis via Fischer esterification, and key safety information. All quantitative data is presented in structured tables, and experimental protocols for its synthesis and analysis are provided.

Chemical Identity and Structure

Isopropyl valerate is an organic compound classified as an ester of valeric acid and isopropanol (B130326).

Structural Formula:

CH₃CH₂CH₂CH₂COOCH(CH₃)₂

IUPAC Name: propan-2-yl pentanoate[1]

SMILES: CCCCC(=O)OC(C)C[1]

CAS Number: 18362-97-5[1]

Molecular Formula: C₈H₁₆O₂[1]

Molecular Weight: 144.21 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of isopropyl valerate is presented in Table 1.

Table 1: Physicochemical Properties of Isopropyl Valerate

| Property | Value | Reference |

| Appearance | Colorless clear liquid (est.) | [2] |

| Odor | Fruity, apple, pineapple, sweet, banana | [3] |

| Boiling Point | 165.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Melting Point | -63.35°C (estimate) | Suzhou Health Chemicals Co., Ltd. |

| Density | 0.85500 to 0.86100 g/cm³ @ 25.00 °C | The Good Scents Company |

| Refractive Index | 1.39800 to 1.40400 @ 20.00 °C | The Good Scents Company |

| Flash Point | 116.00 °F (46.67 °C) TCC | The Good Scents Company |

| Vapor Pressure | 2.906000 mmHg @ 25.00 °C (est.) | The Good Scents Company |

| Solubility | Soluble in alcohol; water, 356.7 mg/L @ 25 °C (est.) | The Good Scents Company |

| logP (o/w) | 2.667 (est.) | The Good Scents Company |

Spectroscopic Data

The structural elucidation of isopropyl valerate is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization (EI) mass spectrum of isopropyl valerate shows a characteristic fragmentation pattern. The major peaks are summarized in Table 2.

Table 2: Key Mass Spectrometry Data (EI) for Isopropyl Valerate

| m/z | Relative Intensity (%) | Putative Fragment |

| 43 | 99.99 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 85 | 95.42 | [C₄H₉CO]⁺ |

| 57 | 54.08 | [C₄H₉]⁺ |

| 60 | 53.41 | [C₂H₄O₂]⁺ (McLafferty rearrangement) |

| 41 | 48.44 | [C₃H₅]⁺ |

Data sourced from PubChem CID 87598.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~4.9 ppm (septet): CH proton of the isopropyl group.

-

~2.2 ppm (triplet): CH₂ protons alpha to the carbonyl group.

-

~1.6 ppm (sextet): CH₂ protons beta to the carbonyl group.

-

~1.2 ppm (doublet): CH₃ protons of the isopropyl group.

-

~0.9 ppm (triplet): Terminal CH₃ protons of the valerate chain.

¹³C NMR (Predicted):

-

~173 ppm: Carbonyl carbon (C=O).

-

~67 ppm: CH carbon of the isopropyl group.

-

~34 ppm: CH₂ carbon alpha to the carbonyl group.

-

~27 ppm: CH₂ carbon beta to the carbonyl group.

-

~22 ppm: CH₂ carbon gamma to the carbonyl group.

-

~22 ppm: CH₃ carbons of the isopropyl group.

-

~14 ppm: Terminal CH₃ carbon of the valerate chain.

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl valerate would exhibit characteristic absorption bands for an ester.

Table 3: Predicted Infrared Spectroscopy Data for Isopropyl Valerate

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240-1160 | Strong | C-O stretch (ester) |

Synthesis

Isopropyl valerate is commonly synthesized via Fischer esterification of valeric acid with isopropanol in the presence of an acid catalyst.

Fischer Esterification Workflow

Caption: Fischer esterification of valeric acid and isopropanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and an excess of isopropanol (typically a 3:1 to 5:1 molar ratio).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification: Filter to remove the drying agent and purify the crude product by distillation to obtain pure isopropyl valerate.

Applications

Isopropyl valerate is primarily used in the following industries:

-

Flavor and Fragrance: Due to its fruity aroma, it is a common ingredient in perfumes, cosmetics, and as a flavoring agent in food and beverages.

-

Chemical Intermediate: It can be used as a starting material or solvent in the synthesis of other organic compounds.

Safety and Toxicology

Hazard Identification:

-

Flammability: Isopropyl valerate is a flammable liquid and vapor.[1]

-

Irritation: May cause skin, eye, and respiratory irritation.

Toxicological Summary: Detailed toxicological data for isopropyl valerate is limited. However, based on data for structurally similar isopropyl esters, it is considered to have low acute toxicity. It is not expected to be a significant skin sensitizer. As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area.

Experimental Protocols for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the isopropyl valerate sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard can be added for quantitative analysis.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: General workflow for GC-MS analysis.

References

literature review on Isopropyl valerate

An In-depth Technical Guide to Isopropyl Valerate (B167501)

Abstract

Isopropyl valerate (CAS No. 18362-97-5), also known as isopropyl pentanoate, is the ester formed from isopropanol (B130326) and valeric acid. It is a colorless liquid noted for its strong, fruity aroma reminiscent of apples and pineapples.[1] Primarily utilized as a flavoring and fragrance agent, its chemical properties also offer illustrative value in the context of prodrug design for pharmaceutical research. This technical guide provides a comprehensive literature review covering the physicochemical properties, synthesis protocols, applications, and safety data of isopropyl valerate, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Isopropyl valerate is a flammable liquid with the chemical formula C₈H₁₆O₂.[1][2] Its key properties are summarized below.

Physical and Chemical Data

All quantitative physical and chemical data has been compiled into Table 1 for clarity and comparative ease.

Table 1: Physical and Chemical Properties of Isopropyl Valerate

| Property | Value | Source(s) |

| Molecular Weight | 144.21 g/mol | [2] |

| Boiling Point | 144 - 145 °C | |

| Density | 0.855 - 0.861 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.398 - 1.404 at 20 °C | [3] |

| Flash Point | 46.7 °C (116.0 °F) | [3] |

| Vapor Pressure | ~2.9 mmHg at 25 °C | |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; insoluble in water. | [1] |

| LogP | 2.73 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of isopropyl valerate.

-

¹H NMR (Proton NMR): While a specific spectrum for isopropyl valerate is not publicly available, the expected chemical shifts can be predicted based on its structure and data from similar esters like isopropyl formate (B1220265).[5]

-

~5.0 ppm (septet): The single proton on the isopropyl group's secondary carbon (-OCH (CH₃)₂), split by the six adjacent methyl protons.

-

~2.2 ppm (triplet): The two protons on the carbon alpha to the carbonyl group (-CH₂ -COO-).

-

~1.6 ppm (sextet): The two protons on the carbon beta to the carbonyl group (-CH₂-CH₂ -CH₂-).

-

~1.4 ppm (sextet): The two protons on the carbon gamma to the carbonyl group (-CH₂ -CH₃).

-

~1.2 ppm (doublet): The six equivalent protons of the two methyl groups on the isopropyl moiety (-OCH(CH₃ )₂).

-

~0.9 ppm (triplet): The three protons of the terminal methyl group of the valerate chain (-CH₂-CH₃ ).

-

-

¹³C NMR (Carbon NMR):

-

~173 ppm: Carbonyl carbon (C=O).

-

~67 ppm: Isopropyl methine carbon (-O-C H-).

-

~34 ppm: Alpha-carbon of the valerate chain (-C H₂-COO-).

-

~27 ppm: Beta-carbon of the valerate chain.

-

~22 ppm: Gamma-carbon of the valerate chain.

-

~22 ppm: Isopropyl methyl carbons (-O-CH-(C H₃)₂).

-

~14 ppm: Terminal methyl carbon of the valerate chain.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching band typical for esters around 1735 cm⁻¹ . Other significant peaks include C-H stretching bands just below 3000 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (EI): The electron ionization mass spectrum shows characteristic fragmentation patterns.[2][6] The most abundant fragments (m/z) are:

-

43 (base peak)

-

85

-

57

-

60

-

41

-

Synthesis of Isopropyl Valerate

Isopropyl valerate is most commonly synthesized via Fischer esterification.[7][8] Alternative methods, such as enzyme-catalyzed synthesis, offer milder reaction conditions and high yields.

Fischer Esterification Protocol

This method involves the acid-catalyzed reaction between valeric acid and an excess of isopropanol to drive the equilibrium toward the product ester.[8][9]

Reaction: Valeric Acid + Isopropanol --(H⁺ catalyst, Heat)--> Isopropyl Valerate + Water

Materials & Equipment:

-

Valeric acid

-

Isopropanol (reagent and solvent)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine 1.0 mole of valeric acid with 2.0 to 3.0 moles of isopropanol (serving as both reactant and solvent).

-

Catalysis: While stirring, slowly and carefully add 0.1 moles of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Aqueous Workup:

-

Wash the mixture with deionized water to remove the bulk of the excess isopropanol and sulfuric acid.

-

Carefully wash with 5% sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution).

-

Wash with brine to facilitate the separation of the organic and aqueous layers.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude isopropyl valerate by fractional distillation, collecting the fraction boiling at 144-145 °C.

Synthesis Yields

Reaction yields depend heavily on the chosen methodology.

Table 2: Representative Yields for Ester Synthesis Methods

| Method | Catalyst | Conditions | Typical Yield (%) | Source(s) |

| Fischer Esterification | H₂SO₄ or p-TsOH | Reflux, excess alcohol | 85 - 96% | [10] |

| Enzymatic Synthesis | Immobilized Lipase (B570770) | 45-65 °C, organic solvent | > 90% | [11][12] |

Applications

Flavor and Fragrance Industry

The primary commercial application of isopropyl valerate is as a synthetic flavoring and fragrance ingredient. Its potent fruity, sweet, apple-like aroma is used in perfumes, cosmetics, and a wide variety of food products, including beverages, candy, and baked goods.

Relevance to Drug Development (Prodrug Concept)

While not a pharmaceutical agent itself, the chemistry of isopropyl valerate is highly relevant to the field of drug development, specifically in the design of prodrugs . A prodrug is an inactive or less active drug derivative that is converted in the body into the active drug.

Many promising drug candidates fail due to poor physicochemical properties, such as low lipophilicity, which prevents them from crossing cellular membranes. By masking a polar functional group (like a hydroxyl group, -OH) as a lipophilic ester—conceptually similar to isopropyl valerate—the molecule's ability to permeate biological barriers can be significantly enhanced. Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active drug at its site of action.

Safety and Toxicology

Isopropyl valerate is classified as a flammable liquid. Standard safety precautions, such as working in a well-ventilated area and avoiding sources of ignition, should be followed.

Table 3: Toxicological Profile of Isopropyl Valerate and Related Compounds

| Test | Species | Route | Value | Remarks | Source(s) |

| LD₅₀ (Isopropyl Valerate) | - | Oral | Not Determined | Data not readily available in the literature. | [3] |

| LD₅₀ (Isopropanol) | Rat | Oral | ~5000 mg/kg | Provides context for the isopropyl moiety. | [13] |

| LD₅₀ (Isopropanol) | Rabbit | Dermal | ~12800 mg/kg | Provides context for the isopropyl moiety. | [13] |

| Skin Irritation | Human | Dermal | Irritant | May cause skin irritation. | [3] |

| Eye Irritation | Human | Ocular | Irritant | May cause eye irritation. | [3] |

References

- 1. scent.vn [scent.vn]

- 2. Isopropyl valerate | C8H16O2 | CID 87598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isopropyl valerate, 18362-97-5 [thegoodscentscompany.com]

- 4. Isopropyl valerate | SIELC Technologies [sielc.com]

- 5. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Pentanoic acid, 1-methylethyl ester [webbook.nist.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. athabascau.ca [athabascau.ca]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of isopropyl ferulate using silica-immobilized lipase in an organic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on the Thermodynamic Properties of Isopropyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl valerate (B167501) (also known as propan-2-yl pentanoate) is an organic ester with the chemical formula C₈H₁₆O₂. It is recognized for its characteristic fruity aroma and is utilized as a flavoring and fragrance agent. Beyond its sensory applications, a thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and potential applications in various scientific fields, including drug development where esters are common functional groups. This technical guide provides a comprehensive overview of the available and estimated thermodynamic data for isopropyl valerate, detailed experimental protocols for their determination, and a logical workflow for data acquisition and analysis.

Core Thermodynamic Properties

A summary of the key physical and thermodynamic properties of isopropyl valerate is presented below. Due to a lack of extensive experimental data in the literature for some thermodynamic properties, estimations based on reliable group additivity methods have been included.

Physical Properties of Isopropyl Valerate

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK-- |

| CAS Number | 18362-97-5 | --INVALID-LINK-- |

| Boiling Point | 157.09 °C (estimated) | The Good Scents Company |

| Flash Point | 46.67 °C | The Good Scents Company |

| Vapor Pressure | 2.88 mmHg @ 25 °C (estimated) | The Good Scents Company |

Estimated Thermodynamic Properties of Isopropyl Valerate

| Property | Estimated Value | Method |

| Ideal Gas Heat Capacity (Cp) | See Table Below for Temperature Dependence | Joback Method |

| Standard Enthalpy of Formation (ΔHᵓᶠ) | -535.5 kJ/mol (Ideal Gas, 298 K) | Joback Method |

| Heat of Vaporization (ΔHᵥₐₚ) | 39.8 kJ/mol (at normal boiling point) | Joback Method |

Estimated Ideal Gas Heat Capacity (Cp) of Isopropyl Valerate (Joback Method)

The Joback method uses a polynomial to express the ideal gas heat capacity as a function of temperature:

Cp (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³

For isopropyl valerate (C₈H₁₆O₂), the group contributions are:

-

-CH₃: 2

-

-CH₂-: 3

-

>CH- (non-ring): 1

-

-COO- (ester): 1

| Temperature (K) | Estimated Cₚ (J/mol·K) |

| 298.15 | 245.8 |

| 400 | 302.1 |

| 500 | 352.5 |

| 600 | 397.0 |

| 700 | 435.6 |

| 800 | 468.3 |

| 900 | 495.1 |

| 1000 | 516.0 |

Experimental Protocols for Thermodynamic Property Determination

To obtain precise experimental data, the following detailed protocols are recommended.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the isobaric heat capacity (Cₚ) of liquid isopropyl valerate as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

-

Hermetically sealable aluminum pans and lids.

-

Microbalance (±0.01 mg accuracy).

-

High purity (≥99.5%) isopropyl valerate.

-

Sapphire standard for heat capacity calibration.

Procedure:

-

Calibration:

-

Perform a temperature and enthalpy calibration of the DSC instrument using a certified indium standard.

-

Perform a heat capacity calibration using a sapphire standard across the desired temperature range.

-

-

Sample Preparation:

-

Using a microbalance, accurately weigh 10-15 mg of isopropyl valerate into a tared hermetic aluminum pan.

-

Hermetically seal the pan to prevent any loss of sample due to vaporization during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., 273.15 K).

-

Heat the sample and reference pans at a constant rate (e.g., 10 K/min) to the final temperature (e.g., 373.15 K).

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Run a baseline experiment with two empty pans using the same temperature program.

-

Run a calibration experiment with the sapphire standard using the same temperature program.

-

The heat capacity of the sample (Cₚ) is calculated using the following equation: Cₚ,sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * Cₚ,sapphire * (mass_sapphire / mass_sample)

-

Determination of Enthalpy of Combustion by Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH꜀°) of isopropyl valerate, from which the standard enthalpy of formation (ΔHᵓᶠ) can be calculated.

Apparatus:

-

Isoperibol bomb calorimeter.

-

Oxygen bomb.

-

Benzoic acid (certified standard).

-

Ignition wire (e.g., nickel-chromium).

-

High-pressure oxygen cylinder.

-

Balance (±0.0001 g accuracy).

-

Gelatin capsules or other suitable sample holders.

Procedure:

-

Calorimeter Calibration:

-

Determine the heat capacity of the calorimeter (C_calorimeter) by combusting a known mass (approximately 1 g) of benzoic acid.

-

Press a pellet of benzoic acid and weigh it accurately.

-

Place the pellet in the crucible inside the bomb.

-

Attach a known length of ignition wire.

-

Assemble the bomb, purge with oxygen, and then fill with oxygen to a pressure of approximately 30 atm.

-

Immerse the bomb in a known mass of water in the calorimeter.

-

Ignite the sample and record the temperature change of the water.

-

Calculate C_calorimeter using the known enthalpy of combustion of benzoic acid.

-

-

Sample Combustion:

-

Accurately weigh a gelatin capsule containing approximately 0.5-0.8 g of isopropyl valerate.

-

Place the capsule in the crucible of the bomb.

-

Repeat the procedure for assembling, charging with oxygen, and immersing the bomb in the calorimeter as was done for the calibration.

-

Ignite the sample and record the temperature change.

-

-

Data Analysis:

-

Calculate the total heat released during the combustion of the sample using the temperature change and the heat capacity of the calorimeter.

-

Correct for the heat of combustion of the gelatin capsule and the ignition wire.

-

The standard enthalpy of combustion (ΔH꜀°) is calculated from the corrected heat release and the moles of isopropyl valerate combusted.

-

The standard enthalpy of formation (ΔHᵓᶠ) can then be calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the determination and analysis of the thermodynamic properties of isopropyl valerate, incorporating both experimental and estimation methods.

Caption: Workflow for Thermodynamic Property Determination of Isopropyl Valerate.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of isopropyl valerate for researchers, scientists, and drug development professionals. While experimental data for some key thermodynamic parameters are sparse, estimation methods like the Joback method offer valuable initial assessments. The detailed experimental protocols for Differential Scanning Calorimetry and bomb calorimetry provide a clear path for obtaining high-quality experimental data. The integration of estimated and experimental data, as outlined in the workflow diagram, allows for a comprehensive and validated understanding of the thermodynamic behavior of isopropyl valerate, which is essential for its safe and effective application in various industrial and scientific contexts.

In-Depth Technical Guide: Toxicology Data for Isopropyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicology data for Isopropyl valerate (B167501). The information is compiled from authoritative sources, including the European Food Safety Authority (EFSA), to support research and professional applications. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and presents visual diagrams of metabolic pathways and assessment workflows.

Chemical Identity and Properties

Isopropyl valerate is a fatty acid ester used as a flavoring agent in food. A clear understanding of its chemical and physical properties is fundamental to assessing its toxicological profile.

| Property | Value |

| IUPAC Name | propan-2-yl pentanoate |

| Synonyms | Isopropyl pentanoate, Valeric acid, isopropyl ester |

| CAS Number | 18362-97-5 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | 153-154 °C |

| Flash Point | 47 °C (116 °F) |

Quantitative Toxicology Data

The toxicological evaluation of Isopropyl valerate by regulatory bodies like EFSA is often conducted as part of a group of structurally related substances. This approach, known as "read-across," uses data from similar compounds to assess the safety of the substance . The following tables summarize the key quantitative toxicological data relevant to Isopropyl valerate, primarily derived from studies on the substance itself or its close structural analogs and hydrolysis products as considered in EFSA's Flavouring Group Evaluation 07 (FGE.07).[1]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Data not available for Isopropyl valerate. Expected to be of low acute toxicity based on its rapid hydrolysis to isopropanol (B130326) and valeric acid, which have low acute toxicity. | EFSA FGE.07 |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Key Findings | Reference |

| 90-day | Data not available for Isopropyl valerate. | The safety evaluation relies on data from structurally related esters, which did not show significant toxicity. | EFSA FGE.07 |

Genotoxicity

| Test Type | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without S9 | Negative (inferred from group evaluation) | EFSA FGE.07[1] |

| In vitro Chromosome Aberration | Mammalian Cells | With and without S9 | Negative (inferred from group evaluation) | EFSA FGE.07[1] |

Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL | Key Findings | Reference |

| Developmental (Isopropanol) | Rat | Oral (gavage) | 400 mg/kg bw/day | No evidence of teratogenicity. | EFSA FGE.07 |

| Developmental (Isopropanol) | Rabbit | Oral (gavage) | 240 mg/kg bw/day (maternal); 480 mg/kg bw/day (developmental) | No evidence of teratogenicity. | EFSA FGE.07 |

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on Isopropyl valerate are not publicly available. The safety assessment by EFSA relies on a weight-of-evidence approach, including data from analogous substances. The methodologies for the toxicological studies evaluated generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for a 90-Day Oral Toxicity Study (as per OECD Guideline 408)

This type of study is a cornerstone for assessing subchronic toxicity.

-

Test System: Typically, young adult albino rats (e.g., Wistar or Sprague-Dawley strains) are used, with an equal number of males and females in each group.

-

Administration: The test substance is administered orally, usually daily for 90 days. This can be done via gavage, in the diet, or in the drinking water.

-

Dose Levels: A minimum of three dose levels and a concurrent control group are used. Dose levels are selected based on a preliminary dose-range-finding study.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-